

# A Comparative Analysis of Strontium Gluconate and Hyaluronic Acid in Osteoarthritis Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strontium gluconate*

Cat. No.: *B157204*

[Get Quote](#)

An Objective Guide for Researchers and Drug Development Professionals

Osteoarthritis (OA), a prevalent degenerative joint disease, presents a significant challenge in therapeutic development. Current treatments primarily focus on symptomatic relief, with a pressing need for disease-modifying osteoarthritis drugs (DMOADs) that can slow or reverse structural joint damage. This guide provides a detailed comparison of two therapeutic agents, strontium (in the form of gluconate and the more extensively studied ranelate) and hyaluronic acid (HA), in the context of OA treatment. We will delve into their mechanisms of action, present quantitative data from key clinical trials, and outline the experimental protocols used to generate this evidence.

## Mechanism of Action: A Tale of Two Pathways

### Strontium: A Dual-Action Agent Targeting Bone and Cartilage

Strontium, an alkaline earth metal, exhibits a unique dual mechanism of action that addresses both the subchondral bone and cartilage, two key tissues implicated in OA pathogenesis.<sup>[1][2]</sup> Preclinical and clinical studies have primarily utilized strontium ranelate, but the therapeutic effects are attributed to the strontium ion.

The primary mechanism involves the modulation of bone remodeling.<sup>[1][3]</sup> In OA, abnormal subchondral bone turnover contributes to cartilage degradation. Strontium promotes bone formation and inhibits bone resorption.<sup>[4]</sup> It achieves this by stimulating osteoblast differentiation and inhibiting osteoclast activity, partly through the OPG/RANKL signaling

pathway.[2][4] Specifically, strontium has been shown to decrease the expression of matrix metalloproteinases (MMP-2 and MMP-9) and RANKL in human OA subchondral bone osteoblasts, while increasing the production of osteoprotegerin (OPG), a decoy receptor for RANKL.[3]

On the cartilage front, strontium directly stimulates chondrocytes to produce extracellular matrix components. It has been shown to increase the synthesis of proteoglycans and type II collagen.[5][6] This anabolic effect is mediated through several signaling pathways, including the upregulation of SOX9, a critical transcription factor for chondrogenesis, and interaction with the TGF- $\beta$ /SMAD pathway.[7][8] Furthermore, strontium may exert anti-inflammatory effects by inhibiting the Wnt/ $\beta$ -catenin signaling pathway, which is often overactive in OA and contributes to cartilage degradation.[4][5]

#### Hyaluronic Acid: Restoring Joint Homeostasis through Viscosupplementation

Hyaluronic acid is a naturally occurring glycosaminoglycan and a major component of synovial fluid and articular cartilage.[9] In OA, the concentration and molecular weight of HA in the synovial fluid are reduced, leading to decreased viscoelasticity and lubrication.[10] Intra-articular injections of HA, a procedure known as viscosupplementation, aim to restore the rheological properties of the synovial fluid.[10][11][12]

Beyond its mechanical effects of lubrication and shock absorption, HA also exerts biological effects on the various cells within the joint.[10][11] It interacts with cell surface receptors, most notably CD44, which is present on synoviocytes and chondrocytes.[9][11][13] This interaction can trigger a cascade of intracellular signals that modulate cell behavior.

HA has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., IL-1 $\beta$ , TNF- $\alpha$ , IL-6) and downregulating the expression of matrix-degrading enzymes like MMPs.[11][14][15][16] It can also have a chondroprotective effect by stimulating the synthesis of endogenous HA and proteoglycans by synoviocytes and chondrocytes, respectively.[17] The anti-inflammatory effects of HA are thought to be mediated, in part, through the inhibition of the MAPK and NF- $\kappa$ B signaling pathways.[14][16]

# Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative data from pivotal studies evaluating the efficacy of strontium ranelate and hyaluronic acid in osteoarthritis.

Table 1: Efficacy of Strontium Ranelate in Knee Osteoarthritis (SEKOIA Trial)[1][18][19]

| Outcome Measure                                     | Placebo (n=559) | Strontium Ranelate 1 g/day (n=558) | Strontium Ranelate 2 g/day (n=566) |
|-----------------------------------------------------|-----------------|------------------------------------|------------------------------------|
| Change in Joint Space Width (JSW) over 3 years (mm) | -0.37 (SD 0.59) | -0.23 (SD 0.56)                    | -0.27 (SD 0.63)                    |
| p-value vs. Placebo                                 | -               | <0.001                             | 0.018                              |
| Radiological Progression (%)                        | 33%             | 22%                                | 26%                                |
| p-value vs. Placebo                                 | -               | <0.05                              | <0.05                              |
| Change in WOMAC Total Score                         | -               | NS                                 | Significant Improvement (p=0.045)  |
| Change in WOMAC Pain Subscore                       | -               | NS                                 | Significant Improvement (p=0.028)  |

Data from the 3-year, randomized, double-blind, placebo-controlled SEKOIA trial.[1][18][19]

Table 2: Efficacy of Hyaluronic Acid in Knee Osteoarthritis (Meta-analysis Data)[20][21]

| Outcome Measure                           | Timepoint                                                                 | Result vs. Placebo/Control                             |
|-------------------------------------------|---------------------------------------------------------------------------|--------------------------------------------------------|
| Pain Relief (Visual Analogue Scale - VAS) | Up to 1 month                                                             | Less effective than corticosteroids (p=0.03)           |
| 3 months                                  | Equal efficacy to corticosteroids (p=0.29)                                |                                                        |
| 6 months                                  | More effective than corticosteroids (p=0.006)                             |                                                        |
| 5-8 weeks                                 | Significant reduction in VAS at rest (p=0.01)                             |                                                        |
| WOMAC Score                               | 3 months                                                                  | No significant difference vs. corticosteroids (p=0.29) |
| 6 months                                  | Greater improvement than corticosteroids (p=0.005)                        |                                                        |
| 2-4 weeks                                 | Significant reduction in pain (p<0.0001) and stiffness (p=0.01) subscales |                                                        |

Data compiled from meta-analyses of randomized controlled trials.[\[20\]](#)[\[21\]](#)

## Experimental Protocols

SEKOIA Trial: A Study of Strontium Ranelate in Knee Osteoarthritis[\[18\]](#)[\[19\]](#)[\[22\]](#)

- Study Design: A 3-year, international, double-blind, randomized, placebo-controlled trial.
- Participants: Ambulatory Caucasian men and women aged  $\geq 50$  years with primary knee osteoarthritis of the medial tibiofemoral compartment. Inclusion criteria included Kellgren and Lawrence grade 2 or 3, and a joint space width (JSW) of 2.5-5 mm, with knee pain on most days in the previous month.
- Intervention: Patients were randomly allocated to receive strontium ranelate 1 g/day , 2 g/day , or a matching placebo.

- Primary Endpoint: The primary outcome was the radiographic change in JSW of the medial tibiofemoral compartment over 3 years compared to placebo. Radiographs were taken at baseline and annually.
- Secondary Endpoints: These included the proportion of patients with radiological progression (defined as a decrease in JSW of  $\geq 0.5$  mm), changes in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score, and knee pain assessments.
- Safety Assessment: Safety was monitored at every visit throughout the trial.

#### In Vivo Animal Model: Medial Meniscal Tear (MMT) in Rats to Evaluate Strontium Ranelate[7]

- Model: Osteoarthritis was induced in adult Sprague-Dawley rats via a medial meniscal tear (MMT) operation in one knee, with the other knee serving as a sham control.
- Intervention: Following the MMT surgery, rats were administered strontium ranelate via gavage at two different doses ( $625$  or  $1800 \text{ mg}\cdot\text{kg}^{-1}\cdot\text{d}^{-1}$ ) or a vehicle control for  $3$  or  $6$  weeks.
- Articular Cartilage Evaluation: After sacrifice, the knee joints were harvested. Articular cartilage degeneration was assessed through histological analysis using Toluidine Blue O staining to evaluate cartilage matrix and chondrocyte loss. Immunohistochemistry for SOX9 was performed to assess chondrocyte anabolic activity, and a TUNEL assay was used to quantify chondrocyte apoptosis.
- Subchondral Bone Analysis: The microarchitecture of the subchondral bone was analyzed using micro-computed tomography (micro-CT) to measure indices such as bone volume fraction and trabecular thickness. Confocal Raman microspectroscopy was used to determine the mineral-to-collagen ratio, and nanoindentation testing was performed to measure the intrinsic mechanical properties of the bone.

#### In Vitro Chondrocyte and Macrophage Co-culture System for Hyaluronic Acid Evaluation[14] [16]

- Objective: To simulate the inflammatory environment of an osteoarthritic joint and evaluate the anti-inflammatory effects of hyaluronic acid.

- Cell Culture: Human chondrocyte cell lines and macrophage cell lines (e.g., THP-1 derived macrophages) were used. Chondrocytes were stimulated with interleukin-1 $\beta$  (IL-1 $\beta$ ) to induce an inflammatory and catabolic state. Macrophages were activated with lipopolysaccharide (LPS) and interferon- $\gamma$ .
- Co-culture System: A co-culture system was established to allow for paracrine signaling between the chondrocytes and macrophages, mimicking their interaction in the joint.
- Intervention: The co-culture was treated with a hyaluronic acid viscosupplement.
- Outcome Measures: The effects of HA were assessed by measuring:
  - The production of nitric oxide.
  - The gene expression and protein levels of pro-inflammatory cytokines (e.g., IL-1 $\beta$ , TNF- $\alpha$ , IL-6) in macrophages.
  - The gene expression of matrix metalloproteinases (MMP-3, MMP-13) and anabolic markers (type II collagen, aggrecan) in chondrocytes.
  - The activation of key signaling pathways, such as the MAPK and NF- $\kappa$ B pathways, in both cell types using techniques like Western blotting to measure the phosphorylation of key signaling proteins.

## Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Signaling pathways of strontium in bone and cartilage.



[Click to download full resolution via product page](#)

Caption: Signaling pathways of hyaluronic acid in joint cells.



[Click to download full resolution via product page](#)

Caption: Workflow for the MMT animal model of osteoarthritis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Strontium ranelate in the treatment of knee osteoarthritis: new insights and emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium ranelate as a possible disease-modifying osteoarthritis drug: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate inhibits key factors affecting bone remodeling in human osteoarthritic subchondral bone osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammation effect of strontium ranelate on rat chondrocytes with or without IL-1 $\beta$  in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strontium ranelate increases cartilage matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strontium ranelate reduces cartilage degeneration and subchondral bone remodeling in rat osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGF $\beta$ /SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Science Behind Viscosupplementation and Its Effectiveness for Joint Pain [kneepaincentersofamerica.com]
- 11. VISCOSUPPLEMENTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Viscosupplementation Injections [kneepaincentersofamerica.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Hyaluronic Acid Viscosupplement Modulates Inflammatory Mediators in Chondrocyte and Macrophage Coculture via MAPK and NF- $\kappa$ B Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comprehensive Review of Viscosupplementation in Osteoarthritis of the Knee - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ovid.com [ovid.com]
- 18. Efficacy and safety of strontium ranelate in the treatment of knee osteoarthritis: results of a double-blind, randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strontium ranelate in the treatment of knee osteoarthritis: new insights and emerging clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of intraarticular hyaluronic acid and corticosteroid for knee osteoarthritis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Efficacy and safety of oral strontium ranelate for the treatment of knee osteoarthritis: rationale and design of randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Strontium Gluconate and Hyaluronic Acid in Osteoarthritis Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157204#comparison-of-strontium-gluconate-and-hyaluronic-acid-in-osteoarthritis-treatment>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)